5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-3-14-4-5-15-10-9(13-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJQSXBWAAKUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine
An In-Depth Technical Guide to the Chemical Structure of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine
Introduction
5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a substituted pyridine derivative. While specific experimental data for this exact molecule is not widely available in public literature, its structure suggests its potential as a valuable intermediate in medicinal chemistry and materials science. This guide provides a detailed analysis of its chemical structure, predicted properties, and potential applications, drawing on established principles of organic chemistry and data from structurally analogous compounds. The pyridine scaffold is a common motif in pharmaceuticals, and the specific arrangement of bromo, methoxy, and ethoxyethoxy substituents on this core offers a unique combination of reactivity and physicochemical properties for researchers in drug development.[1][2] The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3]
Molecular Structure and Substituent Analysis
The chemical structure of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine combines a pyridine ring with three distinct substituents, each contributing to the molecule's overall characteristics.
The Pyridine Core
The central feature is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring electron-deficient, influencing its reactivity. This electron deficiency, particularly at the 2, 4, and 6 positions, makes the ring susceptible to nucleophilic attack, while electrophilic substitution is generally less favorable than in benzene and typically occurs at the 3 and 5 positions.
Substituent Effects
-
5-Bromo Group: The bromine atom at the 5-position is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution. Its primary utility in a research context is as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2][4] This allows for the introduction of a wide variety of other functional groups at this position, making it a key site for molecular diversification in drug discovery programs.
-
3-Methoxy Group (-OCH3): The methoxy group at the 3-position is an electron-donating group through resonance. This has a significant impact on the electronic properties of the pyridine ring, potentially influencing the reactivity of the other positions. The methoxy group can also participate in hydrogen bonding with biological targets, a feature often exploited in medicinal chemistry.[3]
-
2-(2-Ethoxyethoxy) Group (-OCH2CH2OCH2CH3): This ether linkage at the 2-position is a flexible, polar side chain. The presence of ether oxygens can increase the molecule's solubility in polar solvents and provides additional hydrogen bond acceptors. This can be advantageous for improving the pharmacokinetic properties of a potential drug candidate. The ethoxyethoxy group is attached to a position that is highly activated towards nucleophilic substitution on the pyridine ring.
Below is a diagram illustrating the molecular structure.
Caption: .
Predicted Physicochemical Properties
While experimental data is not available, we can predict the physicochemical properties of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C10H14BrNO3 | Based on atom count. |
| Molecular Weight | 292.13 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar substituted pyridines are often liquids or low-melting solids.[5] |
| Boiling Point | >200 °C at 760 mmHg | Expected to be relatively high due to its molecular weight and polarity. For comparison, 5-Bromo-2-methoxypyridine has a boiling point of 80 °C at 12 mmHg.[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ether chain and pyridine nitrogen may impart slight aqueous solubility, but the overall molecule is largely nonpolar. |
| pKa (of pyridinium ion) | ~2-3 | The electron-withdrawing bromine and the ring nitrogen decrease the basicity of the pyridine. |
Proposed Synthetic Pathway
A plausible synthetic route to 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A common starting material for such a synthesis would be a di-halogenated pyridine.
The proposed workflow is as follows:
Sources
The Evolving Landscape of P2X3 Receptor Antagonism: A Technical Guide to Pyridine Derivatives in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, has emerged as a pivotal target for the treatment of chronic cough and neuropathic pain.[1] This has spurred significant research into the discovery and development of selective P2X3 antagonists. Among the most promising chemotypes are pyridine derivatives, which have given rise to clinical candidates, including the approved drug Gefapixant. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for researchers engaged in the discovery and preclinical development of pyridine-based P2X3 receptor antagonists. We will delve into the medicinal chemistry of key pyridine scaffolds, provide detailed experimental protocols for their synthesis and pharmacological evaluation, and offer insights into the interpretation of structure-activity relationships (SAR) to guide lead optimization.
The P2X3 Receptor: A Key Player in Sensory Hypersensitization
The P2X3 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1] These receptors are primarily located on peripheral sensory neurons, including C-fibers and Aδ-fibers, which are responsible for transmitting sensory information such as pain, touch, and temperature. P2X3 receptors can exist as homotrimeric channels (composed of three P2X3 subunits) or as heterotrimeric channels with the P2X2 subunit (P2X2/3 receptors).
Under pathological conditions such as inflammation or nerve injury, there is an increased release of ATP from damaged cells. This elevated extracellular ATP activates P2X3 and P2X2/3 receptors on sensory nerve endings, leading to membrane depolarization, action potential generation, and the sensation of pain or, in the airways, the urge to cough.[1] The selective blockade of these receptors, therefore, presents a targeted therapeutic strategy for conditions characterized by sensory nerve hypersensitization.
The P2X3 Signaling Pathway
The activation of P2X3 receptors by ATP initiates a cascade of events that ultimately leads to the transmission of a sensory signal. The binding of ATP induces a conformational change in the receptor, opening a non-selective cation channel and allowing the influx of Na+ and Ca2+ ions. This influx of positive ions depolarizes the neuronal membrane, and if the threshold is reached, triggers an action potential that propagates along the sensory nerve to the central nervous system.
Caption: P2X3 Receptor Signaling Cascade.
Medicinal Chemistry of Pyridine-Based P2X3 Antagonists
The pyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective P2X3 receptor antagonists. Two prominent classes of pyridine derivatives that have been extensively explored are the diaminopyrimidines and the imidazo[1,2-a]pyridines.
Diaminopyrimidine Derivatives: The Gefapixant Story
Gefapixant (formerly AF-219 or MK-7264) is a first-in-class, orally active, selective P2X3 and P2X2/3 receptor antagonist that has been approved for the treatment of refractory or unexplained chronic cough.[2] Its discovery and development highlight the potential of the diaminopyrimidine core.
Structure-Activity Relationship (SAR) Insights:
The general structure of diaminopyrimidine-based P2X3 antagonists features a central diaminopyrimidine core, a substituted phenyl ether linker, and a sulfonamide moiety. SAR studies have revealed several key features for potent antagonism:
-
Diaminopyrimidine Core: Essential for activity, likely forming key hydrogen bonding interactions with the receptor.
-
Phenyl Ether Linker: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity.
-
Sulfonamide Group: Crucial for potent activity, with the substitution on the nitrogen atom influencing pharmacokinetic properties.
Quantitative SAR Data for Diaminopyrimidine Analogs:
| Compound | R1 | R2 | hP2X3 pIC50 | hP2X2/3 pIC50 |
| A | i-Pr | Me | 7.39 | 6.68 |
| B | Et | Me | 7.22 | 6.34 |
| C | i-Pr | H | 6.94 | <5.0 |
Data adapted from a representative study on diaminopyrimidine P2X3 antagonists.[3][4]
Imidazo[1,2-a]pyridine Derivatives: A New Frontier
Imidazo[1,2-a]pyridine derivatives represent another important class of P2X3 receptor antagonists. These compounds have been investigated for their potential to offer improved selectivity and a different side-effect profile compared to the diaminopyrimidines.
Synthesis of Pyridine-Based P2X3 Antagonists: A Practical Guide
The synthesis of these complex molecules requires a multi-step approach. Below is a representative synthesis of a key intermediate for diaminopyrimidine antagonists and a general method for imidazo[1,2-a]pyridines.
Synthesis of a Diaminopyrimidine Intermediate
A key step in the synthesis of Gefapixant and its analogs is the construction of the substituted diaminopyrimidine core. A detailed six-step synthesis for Gefapixant has been published, highlighting an efficient and scalable process.[5]
Step-by-Step Synthesis of a Key Gefapixant Precursor:
A crucial part of the synthesis involves the coupling of a substituted phenol with a pyrimidine derivative, followed by sulfonamidation.
-
Copper-Catalyzed C-O Coupling: A substituted phenol is coupled with a suitable pyrimidine derivative in the presence of a copper catalyst.
-
Flow Chemistry for Pyrimidine Synthesis: An innovative approach utilizing flow chemistry can be employed for the efficient synthesis of the pyrimidine core.[5]
-
Sulfonamidation: The resulting intermediate is then treated with chlorosulfonic acid followed by ammonia to install the sulfonamide group.[5]
General Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is typically constructed via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[6]
Step-by-Step GBB Reaction:
-
Reaction Setup: A 2-aminopyridine, an aldehyde, and an isocyanide are combined in a suitable solvent.
-
Catalyst: The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid or scandium triflate.[6]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization.
-
Work-up and Purification: The product is isolated and purified using standard techniques like column chromatography.
Pharmacological Evaluation: From In Vitro Assays to In Vivo Models
A robust screening cascade is essential for the identification and optimization of novel P2X3 receptor antagonists. This typically involves a series of in vitro and in vivo assays to assess potency, selectivity, and efficacy.
Sources
- 1. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 2. What is the therapeutic class of Gefapixant Citrate? [synapse.patsnap.com]
- 3. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Methoxy-2-(2-ethoxyethoxy)pyridine in P2X3 Antagonist Design
Executive Summary
The 3-methoxy-2-(2-ethoxyethoxy)pyridine motif represents a high-value pharmacophore fragment, primarily utilized in the development of P2X3 receptor antagonists for the treatment of refractory chronic cough and neuropathic pain. This building block acts as a critical modulator of physicochemical properties, balancing the lipophilicity required for receptor binding with the aqueous solubility necessary for oral bioavailability.
This technical guide provides a comprehensive analysis of this scaffold, detailing its synthetic accessibility via nucleophilic aromatic substitution (
Structural Analysis & Physicochemical Rationale
The molecule consists of a pyridine core substituted with an electron-donating methoxy group at the C3 position and a glycol ether chain at the C2 position.
The "Ortho Effect" and Metabolic Stability
The 3-methoxy group is not merely a steric spacer; it serves two specific electronic functions:
-
Electronic Deactivation: It donates electron density into the pyridine ring, making the C2 position less electrophilic. This necessitates rigorous conditions for synthesis (see Section 2) but imparts higher metabolic stability to the final drug candidate against oxidative attack.
-
Conformational Locking: Through an intramolecular non-covalent interaction (often involving the ether oxygen), the 3-OMe group helps restrict the rotation of the C2-side chain, pre-organizing the molecule for the binding pocket.
The Glycol Ether Tail (2-ethoxyethoxy)
This chain is a homolog of the side chain found in Gefapixant (which contains a 2-methoxyethoxy tail).
-
Solubility: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility compared to alkyl chains.
-
Lipophilicity Tuning: The terminal ethyl group (vs. methyl in Gefapixant) increases
slightly. This is a strategic medicinal chemistry alteration used to modulate Peripheral vs. Central distribution. P2X3 targets are peripheral (vagal afferents); therefore, optimizing the chain length prevents excessive CNS penetration, reducing side effects like sedation.
| Property | 3-methoxy-2-(2-methoxyethoxy)pyridine (Gefapixant Core) | 3-methoxy-2-(2-ethoxyethoxy)pyridine (Target Block) | Impact |
| Formula | +1 | ||
| Est. LogP | ~1.2 | ~1.6 | Increased Lipophilicity |
| H-Bond Acceptors | 4 | 4 | Unchanged |
| Rotatable Bonds | 4 | 5 | Increased Flexibility |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The synthesis of 3-methoxy-2-(2-ethoxyethoxy)pyridine challenges standard
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the critical transition state.
Figure 1:
Validated Experimental Protocol
Objective: Synthesis of 3-methoxy-2-(2-ethoxyethoxy)pyridine on a 10g scale.
Reagents:
-
2-Chloro-3-methoxypyridine (1.0 eq, 14.35 g)
-
2-Ethoxyethanol (1.5 eq, 13.5 g)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq, 6.0 g)
-
Anhydrous DMF (100 mL)
Step-by-Step Procedure:
-
Alkoxide Formation: In a flame-dried 3-neck flask under
, suspend NaH in anhydrous DMF at 0°C. Add 2-ethoxyethanol dropwise over 20 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at room temperature to ensure complete formation of the sodium alkoxide. -
Addition: Add 2-chloro-3-methoxypyridine (dissolved in minimal DMF) to the alkoxide solution.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting chloride is UV active; disappearance indicates conversion.
-
-
Quench & Workup: Cool to room temperature. Carefully quench with ice-water (200 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine (
), dry over , and concentrate. Purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Why this works: The 2-ethoxyethanol is a weak nucleophile on its own. Pre-forming the alkoxide with NaH generates a potent nucleophile capable of attacking the electron-rich pyridine ring. DMF solvates the cation (
Medicinal Chemistry Applications: P2X3 Antagonism[1][2][3][4][5][6][7]
This building block is a structural analog to the core found in Gefapixant (MK-7264) , a first-in-class P2X3 antagonist approved (in specific regions) for chronic cough.
Mechanism of Action
P2X3 receptors are ATP-gated ion channels found on vagal sensory nerve fibers.[1] In conditions like chronic cough, these receptors become hypersensitized.[2]
-
The Role of the Ether Tail: The 2-(2-ethoxyethoxy) chain occupies a specific hydrophobic pocket within the trimeric P2X3 receptor structure. It mimics the ribose/phosphate chain of the native ligand (ATP) or blocks the channel pore allosterically.
-
Selectivity: The specific length of the ether chain is crucial for selectivity against the P2X2/3 heterotrimer, which is associated with taste disturbances (dysgeusia).
SAR Decision Logic
Researchers use this building block to optimize the therapeutic index.
Figure 2: SAR decision tree comparing the ethoxy-ethoxy tail against the clinical standard.
Quality Control & Characterization
To ensure the integrity of this building block for downstream synthesis (e.g., Suzuki coupling at the C5 position if halogenated, or further functionalization), the following specifications must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | |
| Identity | Conforms to structure | |
| Water Content | Karl Fischer | |
| Residual Solvent | GC-HS | DMF |
Key NMR Signals (Predicted)
-
Pyridine C6-H:
~7.7 ppm (dd)[3] -
Pyridine C4-H:
~7.2 ppm (dd) -
Pyridine C5-H:
~6.9 ppm (dd) -
3-OMe:
~3.8 ppm (s, 3H)[4] -
Glycol
: ~4.4 ppm (t, 2H, adjacent to Pyridine) -
Terminal Ethyl:
~1.2 ppm (t, 3H) and ~3.5 ppm (q, 2H)
References
-
Merck Sharp & Dohme Corp. (2014). P2X3 Receptor Antagonists for Treatment of Pain and Cough. Patent WO2014149164.[5] (Describes the synthesis of Gefapixant and related ether-substituted pyridines).
-
Richards, D., et al. (2019). "Action of the P2X3 antagonist gefapixant on the human P2X3 receptor."[][7] British Journal of Pharmacology, 176(13), 2279-2291. (Mechanistic grounding for the ether tail function).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
mechanisms on electron-rich heterocycles). -
Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[8] Purinergic Signalling, 8(1), 3-26. (Review of the P2X3 antagonist pharmacophore evolution).
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- 1. papers.ssrn.com [papers.ssrn.com]
- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. Lab Reporter [fishersci.se]
- 7. The discovery and development of gefapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-3-methoxypyridine Ether Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Within this vast chemical space, 5-bromo-3-methoxypyridine ether derivatives have emerged as a promising class of compounds with diverse therapeutic potential, ranging from oncology to neuroscience. This guide provides a comprehensive overview of the synthesis, key properties, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers in drug discovery and development.
The Strategic Importance of the 5-Bromo-3-methoxypyridine Scaffold
The 5-bromo-3-methoxypyridine core offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns:
-
Versatile Bromine Handle: The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino substituents to probe the chemical space around the pyridine core and optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The methoxy group at the 3-position influences the electronic landscape of the pyridine ring and can enhance metabolic stability and cell permeability. The ether linkage provides a flexible yet stable connection point for introducing various side chains, allowing for the fine-tuning of lipophilicity and other drug-like properties.
-
Proven Pharmacological Relevance: Pyridine derivatives are known to interact with a multitude of biological targets, including protein kinases and nicotinic acetylcholine receptors (nAChRs). The 5-bromo-3-methoxypyridine scaffold provides a rigid framework to which different functionalities can be appended to achieve desired potency and selectivity.
Synthesis of the Core Intermediate: 5-Bromo-3-methoxypyridine
The synthesis of the 5-bromo-3-methoxypyridine core is a critical first step in the generation of a diverse library of ether derivatives. A common and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine.
Experimental Protocol: Synthesis of 5-Bromo-3-methoxypyridine from 3,5-Dibromopyridine
This protocol describes a reliable method for the synthesis of the key intermediate, 5-bromo-3-methoxypyridine.
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (or sodium metal and methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pellets (1.1 equivalents) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Solvent Removal: Remove the excess methanol under reduced pressure to obtain a white solid of sodium methoxide.
-
Reaction Setup: To the flask containing sodium methoxide, add anhydrous DMF, followed by 3,5-dibromopyridine (1.0 equivalent).
-
Heating: Heat the reaction mixture to 70-90°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield 5-bromo-3-methoxypyridine as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium methoxide.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not participate in hydrogen bonding, which would deactivate the nucleophile.
-
Work-up and Purification: The aqueous work-up removes any remaining DMF and inorganic salts. Column chromatography is essential to separate the desired mono-substituted product from any unreacted starting material and potential di-substituted byproducts.
Derivatization via Ether Synthesis: The Williamson Ether Synthesis
The most common and versatile method for preparing ether derivatives from the corresponding hydroxyl precursor is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl or aryl halide.
To synthesize a variety of 5-bromo-3-alkoxy or 5-bromo-3-aryloxypyridine derivatives, the methoxy group of the core intermediate can be cleaved to yield 5-bromo-3-hydroxypyridine. This is typically achieved by treatment with a strong acid such as hydrobromic acid (HBr).
General Workflow for the Synthesis of 5-Bromo-3-methoxypyridine Ether Derivatives
Caption: Hypothetical binding mode of a 5-bromo-3-aryloxypyridine kinase inhibitor.
While specific data for a series of 5-bromo-3-methoxypyridine ether derivatives as kinase inhibitors is not readily available in the public domain, studies on structurally related 5-bromo-pyrimidine analogues have demonstrated potent inhibition of Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. [1][2][3] Table 1: Biological Activity of Representative Bromo-pyrimidine Kinase Inhibitors [1][3]
| Compound ID | Target Kinase | IC50 (µM) |
|---|---|---|
| 5c | Bcr/Abl | 0.02 |
| 5e | Bcr/Abl | 0.03 |
| 6g | Bcr/Abl | 0.02 |
| 9e | Bcr/Abl | 0.03 |
| 9f | Bcr/Abl | 0.02 |
| 10c | Bcr/Abl | 0.03 |
| Dasatinib (Standard) | Bcr/Abl | 0.001 |
Note: The compounds listed are 5-bromo-pyrimidine derivatives, not 5-bromo-3-methoxypyridine ether derivatives. This data is presented to illustrate the potential of the bromo-heterocycle scaffold in kinase inhibition.
The SAR from these related series suggests that:
-
Substituents on the Aryl Ring: The nature and position of substituents on an aryl ether side chain would be critical for optimizing potency and selectivity. Electron-donating or -withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with the target.
-
The Bromo Group: The bromine atom can participate in halogen bonding with the kinase active site, potentially enhancing binding affinity. Alternatively, it serves as a synthetic handle for further derivatization.
As Nicotinic Acetylcholine Receptor (nAChR) Ligands
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the central nervous system. [4]They are implicated in a range of neurological and psychiatric disorders, making them attractive therapeutic targets. Pyridine-based compounds, including derivatives of epibatidine, are well-known nAChR ligands.
The 5-bromo-3-methoxypyridine ether scaffold can be utilized to develop selective nAChR modulators. The ether side chain can be designed to mimic the key interactions of known nAChR ligands.
SAR Insights for nAChR Ligands:
-
The Basic Nitrogen: A protonatable nitrogen atom is often a key requirement for binding to the nAChR. [5]* The Ether Linkage: The length and flexibility of the ether side chain can influence subtype selectivity.
-
The 5-Position Substituent: The bromine atom at the 5-position can be replaced with other groups to probe the steric and electronic requirements of the receptor binding site.
While a comprehensive SAR study for a series of 5-bromo-3-methoxypyridine ether derivatives as nAChR ligands is not available, research on related quinuclidine-triazole derivatives targeting the α3β4 nAChR has provided valuable insights. [6]These studies have shown that a combination of a basic nitrogen, a triazole ring, and a large hydrophobic group is essential for high affinity and selectivity. [6]
Future Directions and Conclusion
The 5-bromo-3-methoxypyridine ether scaffold represents a versatile and promising platform for the development of novel therapeutics. While the full potential of this class of compounds is yet to be explored, the available data on related pyridine and pyrimidine derivatives strongly suggests that these molecules are likely to exhibit interesting biological activities.
Key areas for future research include:
-
Library Synthesis: The synthesis and screening of a diverse library of 5-bromo-3-alkoxy and -aryloxypyridine derivatives against a panel of kinases and nAChR subtypes.
-
Structure-Based Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: The evaluation of the drug-like properties of lead compounds, including their metabolic stability, solubility, and bioavailability.
References
-
Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Chandrashekar, S. M., Sang-Shetty, V. K., Suresh Kumar, G. V., & Rajendra Prasad, Y. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 532-549. [Link]
-
Al-Warhi, T., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Chemical Papers, 78, 1-17. [Link]
-
Gierczak, M., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6479. [Link]
-
Ablordeppey, S. Y., et al. (2008). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry, 51(16), 5076-5085. [Link]
-
Al-Suwaidan, I. A., et al. (2021). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. [Link]
-
Li, Y., et al. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines. [Link]
-
Mhaidat, N. M., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4133-4140. [Link]
-
Abdel-Wahab, B. F., et al. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
- Wang, T., et al. (2012). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5
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- 2. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Nucleophilic Substitution Protocols for 2-Ethoxyethanol on Pyridine Rings
Abstract & Application Scope
The introduction of glycol ether side chains, such as the 2-ethoxyethoxy moiety, onto heteroaromatic scaffolds is a critical strategy in medicinal chemistry.[1] This modification mimics PEGylation, enhancing aqueous solubility and metabolic stability while modulating lipophilicity (
This Application Note provides validated protocols for the nucleophilic aromatic substitution (
Key Applications:
-
Solubility enhancement of kinase inhibitors.[1]
-
Synthesis of tridentate ligands for catalysis.
-
Bio-isostere development for alkoxy-substituted pyridines.[1]
Safety & Hazard Critical Control
WARNING: 2-Ethoxyethanol (EGEE) is a Class 1B Reproductive Toxin .[1][2][3]
-
Toxicity: May damage fertility or the unborn child.[2][3][4][5][6] It is readily absorbed through the skin.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double gloving (Nitrile/Neoprene) is mandatory.[1] Standard latex provides insufficient protection against glycol ethers.[1]
-
Flammability: Flash point is 44°C. Avoid open flames and static discharge.[1][4]
Scientific Foundation: The Mechanism[7]
Mechanistic Pathway
The reaction proceeds via an Addition-Elimination mechanism.[1][7][8] The pyridine nitrogen acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex).
-
Deprotonation: The base generates the alkoxide nucleophile from 2-ethoxyethanol.
-
Addition: The alkoxide attacks the carbon bearing the leaving group (LG).
-
Stabilization: The negative charge is delocalized onto the ring nitrogen (favored at C2 and C4 positions).
-
Elimination: The leaving group is expelled, restoring aromaticity.
Reactivity & Regioselectivity
-
Leaving Group Order:
. Fluoropyridines react significantly faster due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.[1] -
Position:
-
C2/C4 (Ortho/Para): Highly reactive due to resonance stabilization of the intermediate by the nitrogen atom.
-
C3 (Meta): Generally unreactive under standard
conditions unless activated by strong electron-withdrawing groups (e.g., , ).[1]
-
Visualizing the Mechanism
Figure 1: The addition-elimination pathway.[1][9][8] Note that the stability of the Meisenheimer complex dictates the reaction rate.[1]
Validated Experimental Protocols
Protocol A: High-Yield Discovery Synthesis (NaH Method)
Best for: Small scale (100 mg - 5 g), high-value substrates, or unreactive chloropyridines.[1]
Reagents:
-
Nucleophile: 2-Ethoxyethanol (1.5 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Base Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF.
-
Note: If using DMF, ensure it is anhydrous to prevent hydrolysis of the chloropyridine to pyridone.
-
-
Alkoxide Formation: Dropwise add 2-ethoxyethanol (1.5 equiv) at 0°C. Stir for 15–30 minutes until hydrogen evolution ceases.
-
Observation: The solution should become clear or slightly cloudy.
-
-
Substrate Addition: Add the 2-chloropyridine (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (THF: 66°C) or 90°C (if using DMF). Monitor by TLC or LCMS.[1][7]
-
Endpoint: Typically 2–6 hours for C2-Cl; 1 hour for C2-F.[1]
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous
. -
Workup (Critical):
Protocol B: Scalable/Green Synthesis (Phase Transfer)
Best for: Large scale (>10 g), cost-sensitivity, robust substrates.[1]
Reagents:
-
Nucleophile: 2-Ethoxyethanol (2.0 equiv)[1]
-
Base: KOH (powdered) (3.0 equiv)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]
-
Solvent: Toluene (or run neat if substrate is liquid)[1]
Step-by-Step Procedure:
-
Charging: Combine 2-chloropyridine, 2-ethoxyethanol, powdered KOH, and TBAB in Toluene (1.0 M).
-
Dehydration (Optional but Recommended): If high water content is suspected in KOH, add molecular sieves or perform azeotropic distillation.[1]
-
Reaction: Heat to 100–110°C with vigorous stirring (mechanical stirring recommended for scale).
-
Workup:
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Strategic selection of reaction conditions based on substrate electronics and scale.
Data Summary & Troubleshooting
Relative Reaction Rates (Substrate Effects)
| Substrate | Leaving Group | Approx.[1] Time (NaH/DMF, 90°C) | Yield |
| 2-Fluoropyridine | F | < 30 mins | >95% |
| 2-Chloropyridine | Cl | 2 - 4 hours | 85-92% |
| 2-Bromopyridine | Br | 4 - 8 hours | 80-88% |
| 3-Chloropyridine | Cl | No Reaction (48h) | 0% |
| 2-Chloro-3-nitropyridine | Cl | < 1 hour (Activated) | >90% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent/reagents | Water kills the alkoxide.[1] Use anhydrous solvents and dry NaH.[1] |
| Pyridone Formation | Hydrolysis | Hydroxide ( |
| Product in Aqueous Layer | Poor extraction | 2-Ethoxyethanol increases water solubility.[1] Saturate aqueous layer with NaCl (salting out) and use DCM for extraction.[1] |
| N-Alkylation | Ambident Nucleophile | Rare with ethoxyethanol, but possible.[1] Lower temperature; ensure counter-ion is hard (Na+ or Li+).[1] |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.[1] (Foundational text on
mechanisms). -
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Detailed analysis of Meisenheimer complexes).
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution". Available at: [Link]
-
PubChem. "2-Ethoxyethanol Safety Data Sheet". National Library of Medicine.[1] Available at: [Link][1]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on solubilizing side chains).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpachem.com [cpachem.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Using 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine in Suzuki coupling reactions
Technical Application Note: Suzuki-Miyaura Coupling Strategies for 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine
Part 1: Executive Summary & Strategic Context
The Molecule: 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a highly specialized heterocyclic building block. Its structural motif—a pyridine core decorated with a solubilizing glycol ether tail (2-ethoxyethoxy) and an electron-donating methoxy group—is characteristic of modern P2X3 receptor antagonists (e.g., analogs related to Gefapixant or Sivopixant programs).
The Challenge: While Suzuki-Miyaura coupling is a staple reaction, this specific substrate presents a unique "Electronic Paradox":
-
Electron-Rich Deactivation: The 2-alkoxy and 3-methoxy substituents are strong electron-donating groups (EDGs). These increase the electron density of the pyridine ring, significantly raising the activation energy for the Oxidative Addition step (the rate-determining step for aryl bromides). Standard catalysts (e.g., Pd(PPh3)4) often fail to achieve full conversion.
-
Chelation Risks: The 2-(2-ethoxyethoxy) side chain mimics a glyme/crown ether structure. While this improves solubility, it poses a risk of chelating the palladium center or the base cation, potentially altering the catalytic cycle's kinetics.
The Solution: This protocol details a "Gold Standard" methodology utilizing ligand-accelerated catalysis to overcome electronic deactivation, ensuring high yields (>85%) and reproducibility.
Part 2: Mechanistic Insight & Optimization Matrix
To successfully couple this substrate, we must engineer the catalytic cycle to favor oxidative addition into the electron-rich C-Br bond.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst System | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | Pd(dppf)Cl₂: The large bite angle of the dppf ligand promotes reductive elimination, but here it stabilizes the Pd(II) species. XPhos Pd G2: The bulky, electron-rich biaryl phosphine ligand accelerates oxidative addition into electron-rich aryl halides. |
| Base | K₃PO₄ (Tribasic) | Carbonate bases (K₂CO₃) can be too weak for crowded systems. Phosphate provides a balance of basicity without promoting rapid protodeboronation of sensitive heteroaryl boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | The glycol ether side chain makes the substrate lipophilic but water-compatible. A biphasic system ensures the inorganic base dissolves while the organic substrate remains in the active phase. |
| Temperature | 85°C - 95°C | High thermal energy is required to overcome the activation barrier caused by the electron-rich pyridine ring. |
Visualizing the Catalytic Pathway
The following diagram illustrates the specific challenges and checkpoints for this molecule in the Suzuki cycle.
Figure 1: Catalytic cycle highlighting the rate-limiting Oxidative Addition step caused by the electron-donating alkoxy groups.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of a biaryl intermediate via coupling of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine with (2,4-diaminopyrimidin-5-yl)boronic acid (Model Reaction).
Materials Checklist
-
Substrate: 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine (1.0 equiv)
-
Boronate: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv / 5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous) and Distilled Water (degassed)
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere)
-
Step 1.1: Dry a 3-neck round-bottom flask or a pressure vial in an oven at 120°C for 1 hour. Cool under a stream of Nitrogen or Argon.[1]
-
Step 1.2: Charge the flask with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Note: If the substrate is an oil (common for glycol ethers), weigh it into the flask first using a syringe.
-
-
Step 1.3: Add the Catalyst [Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%) last to minimize air exposure.
-
Step 1.4: Seal the vessel with a rubber septum.
2. Solvent Degassing & Addition
-
Step 2.1: In a separate vessel, prepare a 4:1 mixture of 1,4-Dioxane and Water.
-
Step 2.2: Sparge the solvent mixture with Nitrogen for 15-20 minutes. Oxygen is the enemy of this electron-rich catalytic cycle.
-
Step 2.3: Transfer the degassed solvent to the reaction flask via syringe. Concentration should be approx 0.1 M to 0.15 M relative to the bromide.
3. Reaction Execution
-
Step 3.1: Purge the reaction vessel headspace with Nitrogen for 2 minutes.
-
Step 3.2: Heat the mixture to 90°C with vigorous stirring.
-
Visual Check: The reaction should turn from orange/red (catalyst color) to a dark black/brown suspension over time.
-
-
Step 3.3: Monitor by HPLC or UPLC at 2 hours and 4 hours.
-
Target: >95% consumption of the bromide.
-
4. Workup & Purification (Glycol Ether Specifics)
-
Step 4.1: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Step 4.2: Critical Step: The glycol ether chain increases water solubility. Do not discard the aqueous layer without checking it.
-
Step 4.3: Dilute with water and extract 3x with Ethyl Acetate.
-
Tip: If an emulsion forms (due to the surfactant-like nature of the side chain), add a small amount of saturated Brine.
-
-
Step 4.4: Dry organics over Na₂SO₄, filter, and concentrate.
-
Step 4.5: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 50%). The methoxy and glycol ether groups make the product polar; ensure the gradient goes high enough.
-
Part 4: Troubleshooting & Quality Control
Self-Validating System: The "3-Point Check"
Before declaring the reaction a failure, perform this diagnostic check:
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Stalled Oxidative Addition | The catalyst died before inserting into the C-Br bond. Action: Switch to XPhos Pd G2 or SPhos Pd G2 (more active). Increase temp to 100°C. |
| Debrominated Byproduct (Ar-H) | Hydride Source Contamination | Pd inserted, but β-hydride elimination or solvent reaction occurred. Action: Ensure solvents are anhydrous/degassed.[1] Switch solvent to Toluene/Water . |
| Homocoupling (Ar-Ar) | Oxidant Presence | Oxygen entered the system, promoting dimerization of the boronic acid. Action: Re-sparge solvents; check septum integrity. |
Purification Logic Flow
The glycol ether chain can make crystallization difficult. Use this logic to isolate the product.
Figure 2: Decision tree for purification, accounting for the low melting point induced by the ether chain.
Part 5: References
-
Gefapixant (MK-7264) Process Development:
-
Suzuki Coupling of Electron-Rich Pyridines:
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.
-
Source: Molecules (MDPI).
-
[Link]
-
-
General Suzuki-Miyaura Methodology:
-
Suzuki-Miyaura Cross Coupling Reaction - User Guide.
-
Source: TCI Chemicals.
-
-
Compound Data (5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine):
-
Chemical Structure and Identifiers (CAS 1315545-05-1).
-
Source: ChemSrc.
-
[Link]
-
Sources
Application Note: A Scalable Manufacturing Process for 2-(2-Ethoxyethoxy)pyridine Intermediates
Abstract
Ethoxyethoxy pyridine intermediates are valuable structural motifs in modern drug discovery, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their synthesis on a laboratory scale is well-established, but transitioning to a scalable, economically viable, and safe manufacturing process presents significant challenges. This application note provides a comprehensive guide to a robust, two-step manufacturing process for 2-(2-ethoxyethoxy)pyridine, a representative intermediate. The process is designed for scalability, emphasizing safety, process control, and high yield. It begins with the synthesis of the key precursor, 2-(2-hydroxyethyl)pyridine, via a catalyzed condensation reaction, followed by a highly efficient etherification using Phase-Transfer Catalysis (PTC). This document details the underlying chemical principles, provides step-by-step protocols, and outlines critical analytical methods for quality control.
Introduction: The Strategic Importance of Pyridine Intermediates
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Ethoxyethoxy-substituted pyridines, in particular, are utilized to modulate the lipophilicity and pharmacokinetic profiles of drug candidates, enhancing properties like solubility and bioavailability.[2]
However, the path from bench-scale synthesis to industrial production is fraught with challenges, including reduced yields, extended reaction times, and significant safety hazards.[3] This guide addresses these issues by presenting a validated, scalable process that prioritizes efficiency, safety, and product quality.
Overall Synthetic Strategy
The manufacturing process is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring high purity in the final product and providing convenient holding points during a multi-day manufacturing campaign.
Stage 1: Precursor Synthesis. The process begins with the synthesis of 2-(2-hydroxyethyl)pyridine from readily available and cost-effective starting materials: 2-picoline and paraformaldehyde.[4][5]
Stage 2: Etherification. The hydroxyl group of the precursor is then etherified using 2-chloroethyl ethyl ether. This crucial step is facilitated by Phase-Transfer Catalysis (PTC), a green chemistry technique ideal for large-scale operations as it avoids the need for hazardous anhydrous solvents and strong, expensive bases like sodium hydride.[6][7]
Caption: High-level workflow for the two-stage synthesis.
Stage 1 Protocol: Scalable Synthesis of 2-(2-Hydroxyethyl)pyridine
This stage involves the acid-catalyzed condensation of 2-picoline with paraformaldehyde. The selection of a mild acid catalyst like benzoic acid is crucial for minimizing side reactions and ensuring high conversion on a large scale.[4][8]
Detailed Experimental Protocol
-
Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-picoline (9.3 kg, 100 mol).
-
Reagent Addition: Add paraformaldehyde (3.3 kg, 110 mol, calculated as formaldehyde monomer) and benzoic acid (0.12 kg, 1 mol) to the reactor. Causality: Paraformaldehyde is used as a safe and easy-to-handle source of formaldehyde. Benzoic acid serves as an effective and low-cost catalyst for the condensation.[4][8]
-
Reaction Execution: Begin stirring and heat the reaction mixture to 110-120°C. Maintain this temperature under reflux for 30-40 hours.[8]
-
In-Process Control (IPC): Monitor the reaction progress by withdrawing aliquots every 4 hours. Analyze by Gas Chromatography (GC) to determine the consumption of 2-picoline. The reaction is considered complete when <5% of 2-picoline remains.
-
Work-up and Purification:
-
Cool the reactor to 60°C.
-
Reconfigure the reactor for vacuum distillation.
-
First, distill off any unreacted 2-picoline at atmospheric pressure (up to 150°C). This can be recycled for future batches.[8]
-
Apply vacuum (approx. 20-30 mmHg) and increase the temperature.
-
Collect the product fraction boiling at 110-120°C under vacuum.[8]
-
-
Product Characterization: The resulting product should be a pale yellow, viscous liquid. Confirm purity (≥99%) via GC and HPLC analysis.
Process Parameters and Data
| Parameter | Value | Rationale / Notes |
| Molar Ratio (Picoline:Formaldehyde) | 1 : 1.1 | A slight excess of formaldehyde ensures complete conversion of the limiting reagent. |
| Catalyst Loading | 1 mol% (relative to picoline) | Sufficient to catalyze the reaction without causing excessive side products. |
| Reaction Temperature | 110-120°C | Optimal temperature to ensure a reasonable reaction rate and depolymerization of paraformaldehyde.[8] |
| Reaction Time | 30-40 hours | Required for achieving high conversion at this scale. |
| Expected Yield | 85-95% | Based on industrial patent data for similar processes.[4] |
| Purity (Post-Distillation) | ≥99.0% | Achievable via fractional vacuum distillation. |
Stage 2 Protocol: Etherification via Phase-Transfer Catalysis
The Williamson ether synthesis is a classic and robust method for forming ether linkages.[9] For industrial scale, employing Phase-Transfer Catalysis (PTC) is highly advantageous. A catalyst, typically a quaternary ammonium salt, transports the alkoxide nucleophile from the aqueous phase to the organic phase, where it reacts with the alkyl halide.[6][10] This method avoids the use of hazardous metallic sodium or sodium hydride and does not require strictly anhydrous conditions.
Caption: Mechanism of Phase-Transfer Catalyzed Ether Synthesis.
Detailed Experimental Protocol
-
Reactor Setup: To a 200 L jacketed reactor, charge 2-(2-hydroxyethyl)pyridine (12.3 kg, 100 mol), toluene (50 L), and Tetrabutylammonium Bromide (TBAB) (1.6 kg, 5 mol%). Causality: Toluene is an effective organic solvent that is immiscible with water. TBAB is a common, efficient, and thermally stable phase-transfer catalyst.[6]
-
Base Addition: Prepare a solution of sodium hydroxide (6.0 kg, 150 mol) in water (60 L). Add this aqueous solution to the reactor with vigorous stirring. Causality: A 50% excess of NaOH ensures complete deprotonation of the alcohol. Vigorous stirring is critical to maximize the interfacial surface area for the catalyst to work.
-
Reagent Addition: Heat the biphasic mixture to 70°C. Begin the controlled, dropwise addition of 2-chloroethyl ethyl ether (12.0 kg, 110 mol) over 2-3 hours. Causality: Controlled addition is essential to manage the exotherm of the SN2 reaction and prevent runaway conditions.[11]
-
Reaction Execution: Maintain the reaction at 70-75°C for 8-12 hours after the addition is complete.
-
IPC: Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and stop stirring. Allow the phases to separate.
-
Drain the lower aqueous phase.
-
Wash the organic phase with water (2 x 30 L) to remove residual base and salts.
-
Dry the organic phase by azeotropic distillation or with a drying agent like anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to remove toluene.
-
The crude product can be further purified by vacuum distillation if required to meet high-purity specifications.
-
Process Control and Analytical Methods
Robust analytical methods are non-negotiable for a self-validating, scalable process. They ensure product quality, process consistency, and regulatory compliance.
Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine-based pharmaceutical intermediates due to its high resolution and sensitivity.[12][13]
| Parameter | Specification |
| Instrument | Standard HPLC system with UV/PDA detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Water:Acetonitrile to 0.1 mg/mL. Filter through a 0.45 µm filter. |
This is a general method; specific gradient and wavelength may need optimization based on the exact impurity profile.[12] The purity is calculated based on the area percentage of the main product peak relative to the total peak area.[12]
Scalability and Safety Imperatives
Transitioning from the lab to manufacturing requires a stringent focus on safety and process engineering. Pyridine and its derivatives are flammable, toxic, and can be irritating to the skin and respiratory system.[14][15]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including nitrile gloves, chemical splash goggles, and lab coats or chemical-resistant suits.[14][15]
-
Ventilation: All operations must be conducted in a well-ventilated area or under a fume hood to avoid inhalation of harmful vapors.[14][15]
-
Thermal Hazard Management: Both reaction stages can be exothermic. Large-scale reactors must have adequate cooling capacity, and controlled addition rates are mandatory to prevent thermal runaway.[3]
-
Storage: Store pyridine-containing materials in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[14][16]
-
Waste Disposal: Aqueous waste containing residual base must be neutralized before disposal. Organic waste must be disposed of according to local environmental regulations.[14]
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction; Sub-optimal temperature; Catalyst deactivation. | Extend reaction time based on IPC. Ensure consistent heating across the reactor. Verify catalyst quality. |
| Side Product Formation in Stage 2 | Reaction temperature too high, promoting elimination; Impure starting materials. | Maintain strict temperature control (70-75°C). Ensure the 2-(2-hydroxyethyl)pyridine precursor is of high purity (≥99%). |
| Phase Separation Issues | Insufficient stirring; Emulsion formation. | Increase agitator speed. If an emulsion forms, adding a small amount of brine during the workup can help break it. |
| Incomplete Reaction in Stage 2 | Inefficient catalyst; Insufficient base. | Verify the quality and quantity of the TBAB catalyst. Ensure the molar excess of NaOH is at least 1.5 equivalents. |
Conclusion
This application note outlines a comprehensive and scalable manufacturing process for 2-(2-ethoxyethoxy)pyridine. By employing a robust two-stage synthetic strategy featuring an acid-catalyzed condensation and a phase-transfer-catalyzed etherification, this process achieves high yields while maintaining stringent control over safety and product quality. The detailed protocols and analytical methods provided herein serve as a reliable foundation for researchers and drug development professionals seeking to transition pyridine-based intermediates from laboratory discovery to industrial production.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
MDPI. (2012, September 11). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
-
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
- Google Patents. (n.d.). CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine.
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
International Association of Journals and Publications. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Technical Support Center: Synthesis of 2-(Pyridin-yloxy)ethanol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(pyridin-yloxy)ethanol and its derivatives via substitution on bromopyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this C-O cross-coupling reaction. We provide field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for coupling 2-ethoxyethanol with bromopyridines?
There are two primary catalytic methods for this transformation, which is a type of nucleophilic aromatic substitution (SNAr) to form an aryl ether:
-
Ullmann Condensation: This is a classic and widely used method that employs a copper catalyst (often Cu(I) salts like CuI) to couple an alcohol with an aryl halide.[1][2] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern variations use ligands to facilitate the reaction under milder conditions.[3][4]
-
Buchwald-Hartwig O-Arylation: This is a powerful, palladium-catalyzed cross-coupling reaction. While famous for C-N bond formation, it is also highly effective for C-O bond formation.[5] This method often offers milder conditions and broader substrate scope compared to traditional Ullmann reactions but can be more sensitive to air and moisture, and the palladium catalysts and specialized phosphine ligands can be more expensive.[6]
Q2: Which catalytic system should I choose: Copper (Ullmann) or Palladium (Buchwald-Hartwig)?
The choice depends on your specific substrate, available resources, and desired reaction conditions. The table below provides a comparative overview to guide your decision.
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Lower (Copper salts are inexpensive) | Higher (Palladium catalysts and phosphine ligands) |
| Air/Moisture Sensitivity | Generally more robust and tolerant | Highly sensitive; requires strict inert atmosphere |
| Reaction Temperature | Traditionally high (>150 °C), but modern systems with ligands can operate at 80-110 °C.[1][7] | Often milder (RT to 110 °C) |
| Ligands | Simple, inexpensive N- or O-based ligands (e.g., diamines, phenanthrolines, amino acids).[3][8] | Complex, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[9] |
| Substrate Scope | Good, but can be challenging for electron-rich or sterically hindered bromopyridines. | Generally broader, especially for challenging substrates.[9] |
| Toxicity | Lower toxicity concerns. | Palladium is a heavy metal with higher toxicity and requires thorough removal from the final product. |
Q3: How does the position of the bromine atom (2-, 3-, or 4-) on the pyridine ring affect reactivity?
The position of the bromine is critical. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.
-
2- and 4-Bromopyridines: These isomers are "activated." The negative charge of the intermediate formed during the addition-elimination mechanism can be delocalized onto the electronegative nitrogen atom, stabilizing it. This makes the reaction significantly more favorable.[10]
-
3-Bromopyridines: This isomer is "unactivated." The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. Therefore, reactions with 3-bromopyridine are much more challenging and typically require more forcing conditions (higher temperatures, stronger bases, or more active catalytic systems).[11]
Q4: What are the most common side reactions in this coupling process?
Being aware of potential side reactions is crucial for optimization. The most common include:
-
Hydrodehalogenation: The bromopyridine is reduced, replacing the bromine atom with a hydrogen atom. This can be caused by trace water or other proton sources.[9]
-
Homocoupling: Two molecules of the bromopyridine couple to form a bipyridine species. This is more common at higher temperatures.[9]
-
N-Arylation of Ligand: In copper-catalyzed systems using simple diamine ligands like ethylenediamine, the ligand itself can be N-arylated by the bromopyridine, consuming starting material and deactivating the catalyst. Using N,N'-disubstituted ligands (e.g., N,N'-dimethylethylenediamine) prevents this.[8]
-
Elimination: While not an issue for the aryl halide, if your alcohol substrate were a secondary or tertiary alcohol, elimination to form an alkene could compete with the desired substitution. This is less relevant for 2-ethoxyethanol.[12][13]
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
Problem: Low or No Product Yield
This is the most frequent challenge. The flowchart below provides a logical path for diagnosing the issue, followed by detailed explanations.
Caption: General troubleshooting workflow for low yield.
1. Catalyst Integrity
-
Possible Cause: The catalyst (Cu or Pd) may be inactive or have decomposed. Palladium catalysts, in particular, are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[9] Copper(I) can also oxidize.
-
Solutions:
-
Use Fresh Reagents: Use a fresh bottle of the catalyst or a recently purchased precatalyst.
-
Inert Atmosphere: For Pd-catalyzed reactions, ensure all steps are performed under a rigorously inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.[9]
-
Catalyst Activation: Some Ullmann procedures benefit from the in-situ activation of copper powder, for example, by reduction of copper sulfate with zinc.[1][14] For Pd(II) sources like Pd(OAc)₂, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can facilitate reduction to the active Pd(0) species.[9]
-
2. Ligand Choice & Quality
-
Possible Cause: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. An inappropriate or degraded ligand will result in a failed reaction.
-
Solutions:
-
Select the Right Ligand: The optimal ligand depends on the catalytic system.
-
For Copper-Catalyzed Systems: N,N'-dimethylethylenediamine or 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) are excellent starting points that improve reaction rates and yields.[7][8]
-
For Palladium-Catalyzed Systems: Bulky, electron-rich biarylphosphine ligands are required. Consult a ligand selection guide, but good general choices include Xantphos or RuPhos.[9]
-
-
Check Ligand Quality: Phosphine ligands can oxidize over time. Ensure they have been stored properly under an inert atmosphere.
-
3. Base Effectiveness
-
Possible Cause: The base is required to deprotonate the 2-ethoxyethanol to form the active nucleophile (the alkoxide). If the base is too weak, not fully deprotonated, or insoluble, the reaction will not proceed.
-
Solutions:
-
Base Strength: For a simple alcohol like 2-ethoxyethanol, a strong base is often required to generate the alkoxide in sufficient concentration. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.[12][15] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but may require higher temperatures.[7][9]
-
Base Quality & Handling: NaH is deactivated by moisture. Use it from a freshly opened container and handle it carefully.[13] Carbonate and phosphate bases can be hygroscopic; dry them in an oven before use if necessary. Grinding the base before addition can increase its surface area and improve reactivity.[9]
-
4. Reaction Conditions
-
Possible Cause: The reaction may not have reached the necessary activation energy or has not been allowed to run to completion.
-
Solutions:
-
Temperature: Traditional Ullmann reactions often require temperatures above 100 °C.[1] Modern ligand-accelerated Cu and Pd systems can run at lower temperatures (e.g., 80-110 °C), but if no reaction is observed, a gradual increase in temperature may be necessary.[7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If starting material is still present, extend the reaction time. Cross-coupling reactions can often take 12-24 hours.[9]
-
5. Reagent & Solvent Quality
-
Possible Cause: Impurities in the starting materials or solvents can poison the catalyst or lead to side reactions. Water is particularly detrimental to Pd-catalyzed reactions and reactions using strong bases like NaH.[16]
-
Solutions:
Problem: Product is Difficult to Purify
-
Possible Cause: Contamination with residual metal catalyst or formation of side products with similar polarity to the desired product.
-
Solutions:
-
Metal Removal:
-
Copper: A common method to remove residual copper salts is to quench the reaction and wash the organic layer with aqueous ammonia or an ammonium chloride solution, which chelates the copper.
-
Palladium: Residual palladium can often be removed by filtration through a pad of Celite®, or by treatment with activated carbon or specialized metal scavengers.
-
-
Chromatography: If the product co-elutes with starting material, try adjusting the solvent system for your column chromatography. A gradient elution may be necessary. If separation is still difficult, consider converting the product's terminal alcohol to a more or less polar derivative (e.g., an ester or a silyl ether) to alter its polarity for easier separation, followed by a deprotection step.
-
Product Instability: The product itself, "2-[(bromopyridin-yl)oxy]ethanol," may be susceptible to degradation under certain conditions (e.g., strong acid/base during workup).[18] Keep the workup conditions mild and neutral if possible.
-
Experimental Protocols
These are generalized starting protocols. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Ullmann-Type Etherification
This protocol is adapted from modern ligand-accelerated Ullmann conditions.[7]
Caption: Simplified mechanism for a Cu(I)/Cu(III) Ullmann C-O coupling cycle.
Materials:
-
Bromopyridine (1.0 equiv)
-
2-Ethoxyethanol (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask, add Cs₂CO₃ (2.0 equiv) and CuI (0.1 equiv). Seal the flask, and cycle between vacuum and argon (or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of argon, add the bromopyridine (1.0 equiv), anhydrous toluene, N,N'-dimethylethylenediamine (0.2 equiv), and 2-ethoxyethanol (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromopyridine starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2x) to remove copper salts, followed by a brine wash (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
This protocol uses a common Pd-precatalyst and ligand combination. Strict adherence to anhydrous and anaerobic conditions is essential. [9]
Materials:
-
Bromopyridine (1.0 equiv)
-
2-Ethoxyethanol (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv) or a suitable precatalyst
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Setup (Glovebox Recommended): In a glovebox, add the bromopyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial or flask equipped with a stir bar.
-
Solvent & Reagent Addition: Remove the vial from the glovebox, seal with a septum cap, and add anhydrous, degassed toluene via syringe, followed by 2-ethoxyethanol (1.5 equiv).
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Available at: [Link]
-
Amanote Research. (2009). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Available at: [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
Figshare. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
Synfacts. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]
-
ResearchGate. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Available at: [Link]
-
University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. Available at: [Link]
-
ACS Publications. (2007). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Available at: [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Available at: [Link]
-
DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Available at: [Link]
-
ResearchGate. (2025). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Available at: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]
-
Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. Available at: [Link]
-
ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
SciELO. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]
-
MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Available at: [Link]
- Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
-
ResearchGate. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides [organic-chemistry.org]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Removing unreacted 2-ethoxyethanol from pyridine reaction mixtures
Topic: Removing Unreacted 2-Ethoxyethanol & Pyridine from Reaction Mixtures
Ticket ID: SOLV-REM-042 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are dealing with a "Dual Threat" solvent system.[1][2] Pyridine (BP 115°C) acts as a base/catalyst, while 2-Ethoxyethanol (2-EE, Cellosolve, BP 135°C) serves as a solubilizing co-solvent. Their removal is complicated by high boiling points , water miscibility , and azeotropic behavior . Furthermore, 2-EE is an ICH Class 2 solvent (suspected teratogen), making strict removal (<160 ppm) a regulatory necessity, not just a purity preference.
This guide provides three validated workflows to remove these solvents based on your product's stability.
Module 1: The Chemical Wash (Aqueous Workup)
Best For: Acid-stable, non-polar to moderately polar products. Principle: Converting pyridine to a water-soluble salt and exploiting the high water-partition coefficient of 2-EE.
The Protocol
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM). Do not use Ether (too volatile/peroxide risk) if heating was involved.
-
The "Blue Indicator" Wash (Pyridine Specific):
-
Wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[2][3]
-
Observation: The aqueous layer will turn from light blue to deep royal blue/purple . This indicates the formation of the water-soluble [Cu(Pyridine)₄]²⁺ complex.
-
Repeat: Continue washing until the aqueous layer remains light blue (no more pyridine extracting).
-
-
The "Partition" Wash (2-EE Specific):
-
2-Ethoxyethanol is fully miscible with water.
-
Step A: Wash with distilled water (3x volume of organic layer). Crucial: Do NOT start with saturated brine. Brine "salts out" organics, potentially forcing 2-EE back into the organic phase. Use pure water to maximize 2-EE partitioning.
-
Step B: Wash with saturated Brine (NaCl) only in the final step to remove residual water and break any emulsions.
-
-
Drying: Dry over Na₂SO₄ and concentrate.
Troubleshooting FAQ
-
Q: My product is acid-sensitive. Can I use the CuSO₄ method?
-
A: Yes. CuSO₄ is slightly acidic (pH ~4) but much gentler than HCl. If your product is extremely acid-sensitive (e.g., silyl ethers, acetals), skip to Module 2.
-
-
Q: I have a stubborn emulsion during the water wash.
-
A: 2-EE is amphiphilic (surfactant-like). Add a small amount of MeOH to the mixture or filter the emulsion through a pad of Celite to break the surface tension.
-
Module 2: The "Hydrocarbon Tow" (Azeotropic Co-Evaporation)
Best For: Acid/Base sensitive compounds, or when aqueous workup causes emulsions. Principle: Using a "chaser" solvent to depress the effective boiling point of the impurities through azeotrope formation.[1]
Direct rotary evaporation of 2-EE (BP 135°C) often leads to "oiling out" or thermal degradation of the product. We use Heptane and Toluene as carrier solvents.
Azeotropic Data Table
| Component A | Component B (Chaser) | Azeotrope BP | Composition (approx) |
| Pyridine | Water | 92.6°C | 57% Pyridine / 43% Water |
| Pyridine | Toluene | 110.1°C | 28% Pyridine / 72% Toluene |
| 2-Ethoxyethanol | Heptane | 96.5°C | 14% 2-EE / 86% Heptane |
| 2-Ethoxyethanol | Water | None | (Zeotropic - but miscible) |
The Protocol
-
Initial Concentration: Remove bulk volatiles on the rotovap at moderate vacuum.
-
Pyridine Removal: Add Toluene (2x volume of residue) and concentrate. Repeat 2x. Toluene disrupts the pyridine-pyridine interactions.
-
2-EE Removal (The Critical Step):
-
Add Heptane (excess, 3-4x volume).
-
Rotovap at 50-60°C bath temperature.
-
Mechanism:[1][4] The Heptane/2-EE azeotrope boils at ~96.5°C (at atm pressure), which is significantly lower than pure 2-EE (135°C). Under vacuum, this transition occurs much lower, effectively "towing" the heavy glycol ether out of the oil.
-
-
Final Polish: High-vacuum drying (Schlenk line) for 4-6 hours is required to hit ICH limits.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for choosing the correct removal path.
Figure 1: Decision matrix for solvent removal.[1][5] Green nodes indicate chemical extraction; Red nodes indicate physical azeotropic removal.
Module 4: Regulatory Compliance (ICH Q3C)
Ticket Context: "How do I know when I'm done?"
2-Ethoxyethanol is a Class 2 Solvent (Solvents to be limited) due to toxicity.[6][7][8]
-
PDE (Permitted Daily Exposure): 1.6 mg/day.[9]
-
Concentration Limit: 160 ppm .
Self-Validating the Result (NMR Check): Before submitting for analytical QC, run a ¹H NMR in CDCl₃.
-
Pyridine: Look for multiplets at δ 8.6, 7.6, and 7.2 ppm .
-
2-Ethoxyethanol: Look for the characteristic pattern:
-
Triplet at δ 1.21 ppm (-CH₃).
-
Quartet at δ 3.53 ppm (-CH₂-).
-
Multiplets at δ 3.5-3.7 ppm (ethylene glycol backbone).
-
-
Validation: If these peaks are visible at 1:1 signal-to-noise ratio with your product peaks, you are likely still above the 160 ppm limit. Proceed to Module 2 (Heptane co-evaporation) .
References
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. Available at: [Link]
-
Azeotropic Data for Binary Mixtures. Gmehling, J. et al. CRC Handbook of Chemistry and Physics.[10] Available at: [Link]
- Purification of Laboratory Chemicals.Armarego, W.L.F. Butterworth-Heinemann, 2017. (Standard reference for CuSO4 wash technique).
-
Separation of Toluene-2-Ethoxyethanol Azeotropic Mixture. Tang, K. et al. DEStech Transactions on Materials Science and Engineering, 2017. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. US20200392094A1 - Method for depleting 2-methoxyethanol (moe) - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
Minimizing debromination side reactions during nucleophilic aromatic substitution
Welcome to the Reaction Optimization Hub. Ticket ID: SNAR-BR-PROTECT Status: Open Assigned Specialist: Senior Application Scientist
Triage: Diagnostic Flowchart
Before modifying your conditions, you must identify the specific type of debromination occurring. The loss of a bromine atom is a symptom, not a mechanism. Use this logic tree to classify your side reaction.
Figure 1: Diagnostic logic for classifying debromination pathways based on byproduct analysis.
Mechanism-Based Troubleshooting
Issue A: Hydrodebromination (Replaced by H)
The Problem: Your reaction environment is acting as a reducing agent.
The Cause: This is frequently caused by Single Electron Transfer (SET) mechanisms. Strong bases (especially alkoxides like
-
DMSO Warning: In the presence of strong bases, DMSO can decompose to form methyl radicals or facilitate SET, leading to hydrogen abstraction from the solvent or base.
-
Trace Metals: Trace Copper (Cu) or Palladium (Pd) contamination in reagents can catalyze hydrodehalogenation.
The Fix:
-
Switch Bases: Move from
-BuOK/NaH to weaker, non-nucleophilic bases like Cs CO or K PO . -
Change Solvent: If solubility permits, switch to Acetonitrile (MeCN) or THF. DMSO promotes radical pathways more than other aprotic solvents.
-
Radical Scavengers: Add 10-20 mol% of a scavenger to quench the radical chain reaction.
Issue B: Competing Substitution (Replaced by Nu)
The Problem: The nucleophile is attacking the C-Br bond instead of your intended C-LG bond.
The Cause: Poor kinetic differentiation. If your intended leaving group (LG) is Cl or Br, the activation energy difference between attacking the LG site and the Br site is negligible.
The Fix: Leverage the Element Effect . In SNAr, Fluorine is the superior leaving group (
Experimental Protocols
Protocol A: The "Element Effect" Optimization
Use this when the nucleophile attacks the Bromine position.
Objective: Accelerate the desired SNAr path to outcompete side reactions.
| Variable | Recommendation | Rationale |
| Substrate | Aryl Fluoride (Ar-F) | F stabilizes the transition state (Meisenheimer complex) via induction, lowering |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the polar transition state. |
| Base | K | Sufficient to deprotonate the nucleophile without triggering radical SET pathways. |
| Temp | Start at 25°C | Ar-F reacts significantly faster; high heat is often unnecessary and promotes side reactions. |
Step-by-Step:
-
Dissolve Aryl Fluoride (1.0 equiv) and Nucleophile (1.1 equiv) in DMSO (0.5 M).
-
Add K
CO (2.0 equiv). -
Stir at Room Temperature (RT). Monitor by HPLC at 1 hour.
-
Result: The C-F bond should cleave rapidly, leaving the C-Br bond intact due to the high C-Br bond strength relative to the SNAr activation barrier at this temperature.
Protocol B: Radical Suppression System
Use this when Hydrodebromination (H-substitution) is observed.
Objective: Shut down SET/Radical pathways while maintaining SNAr activity.
| Variable | Recommendation | Rationale |
| Additive | Dinitrobenzene (DNB) or TEMPO | Acts as an electron sink/radical trap to stop chain propagation. |
| Solvent | Acetonitrile (MeCN) | Less prone to radical decomposition than DMSO/DMF. |
| Base | DBU or TBD | Organic superbases can provide basicity without the heavy metal cation effects or SET risks of alkoxides. |
Step-by-Step:
-
Prepare a solution of Aryl Halide (1.0 equiv) in MeCN.
-
Add 1,3-Dinitrobenzene (10 mol%) or TEMPO (10 mol%).
-
Add Nucleophile (1.2 equiv) and Base (DBU, 2.0 equiv).
-
Heat to 60°C (if necessary).
-
Validation: If the byproduct vanishes with the additive, the mechanism was confirmed as radical-mediated.
Visualizing the Competition
This pathway map illustrates why the Element Effect (using Fluorine) is the most robust solution for preventing substitution at Bromine.
Figure 2: Kinetic competition between the desired SNAr pathway (Green) and competing side reactions (Red/Yellow).
Frequently Asked Questions (FAQ)
Q: Why does switching from Cl to F as the leaving group save the Bromine substituent? A: This utilizes the Element Effect . In SNAr, the rate-determining step is usually the initial nucleophilic attack (addition), not the bond breaking (elimination). Fluorine is the most electronegative atom, which inductively stabilizes the negative charge on the ring during the addition step.[1] This lowers the activation energy for the attack at the C-F bond significantly compared to the C-Br bond.
-
Result:
. You can run the reaction at lower temperatures where the C-F bond reacts, but the C-Br bond remains inert.
Q: I must use DMSO due to solubility. How do I stop the reduction?
A: If you cannot switch solvents, ensure you are degassing your solvent (Oxygen can sometimes promote radical initiation in these systems, though it can also quench certain radicals—results vary, but inert atmosphere is safer). More importantly, switch the base from an alkoxide (
Q: Is the debromination catalyzed by Palladium residues in my stir bar? A: It is possible. "Trace metal catalysis" is a common phantom in organic chemistry. If you previously ran cross-couplings with that stir bar, leachates can catalyze hydrodehalogenation.
-
Test: Run the reaction with a brand new stir bar and high-purity reagents. Add a metal scavenger (like QuadraPure™) to the pot.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Establishes the "Element Effect" mechanism: F > NO2 > Cl ≈ Br > I). Link
-
Li, W., et al. (2007).[2] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights." Journal of Organic Chemistry, 72(16), 6016–6021. (Details the role of DMSO as a reactant/radical source in debromination). Link
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Selectivity." Journal of Organic Chemistry. (Discusses regioselectivity and leaving group engineering). Link
-
Budén, M. E., et al. (2013). "Radical Nucleophilic Aromatic Substitution." Chemical Reviews, 113, 3607-3633. (Comprehensive review of SET mechanisms and radical pathways in aromatic substitution). Link
Sources
A Senior Scientist's Guide to the 1H NMR Spectrum of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine
Introduction: The Imperative of Structural Verification in Modern Drug Discovery
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents.[1] 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a versatile intermediate, presenting a unique substitution pattern that requires careful characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, remains the gold standard for elucidating the precise arrangement of atoms in organic molecules.[2]
This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine. Moving beyond a simple peak report, we will dissect the spectrum by comparing its features to those of simpler, structurally related compounds. This comparative approach not only facilitates accurate signal assignment but also provides a deeper understanding of how different functional groups influence the electronic environment—and thus, the magnetic resonance—of neighboring protons.
Molecular Structure and Proton Environments
To analyze the spectrum, we must first identify the distinct proton environments within the molecule. Each unique set of protons will give rise to a separate signal in the 1H NMR spectrum.[3]
Caption: Labeled structure of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine.
There are seven distinct proton environments in the molecule:
-
Pyridine Ring Protons: H4 and H6.
-
Methoxy Protons: -OCH₃.
-
Ethoxyethoxy Side Chain Protons: Ha, Hb, Hd, and He.
Comparative Spectral Analysis: Deconstructing the Molecule
The key to an accurate interpretation is to understand the electronic contributions of each substituent. We achieve this by comparing the observed shifts to simpler, related molecules.[4]
The Substituted Pyridine Core
The chemical shifts of the aromatic protons H4 and H6 are influenced by three substituents: a bromine atom at C5, a methoxy group at C3, and an ethoxyethoxy group at C2. The bromine is an electron-withdrawing group via induction but a weak deactivator, while the alkoxy groups are electron-donating through resonance.
| Compound | H4 Shift (ppm) | H6 Shift (ppm) | Rationale & Citation |
| 3-Bromopyridine | ~7.72 | ~8.79 | Provides a baseline for the effect of bromine on adjacent protons.[5] |
| 3-Bromo-5-methoxypyridine | ~7.36 (as dd) | ~8.28 (as d) | Adding the electron-donating methoxy group at C5 shields the ring protons, causing an upfield shift compared to 3-bromopyridine.[6] |
| 2-Methoxypyridine | ~6.81 | ~8.15 | The strong electron-donating effect of the C2-alkoxy group significantly shields the ring, especially the para-proton (H4) and ortho-proton (H6).[7] |
| Target Molecule (Predicted) | ~7.4 - 7.6 | ~8.0 - 8.2 | In our target, the combined electron-donating effects of the C2 and C3 alkoxy groups will compete with the deshielding effect of the C5 bromine, leading to intermediate chemical shifts. The two aromatic protons, H4 and H6, will appear as doublets due to coupling to each other. |
The Alkoxy Side Chains
The signals for the methoxy and ethoxyethoxy groups are typically found in the aliphatic region of the spectrum. Their exact positions are determined by the electronegativity of the adjacent oxygen atoms.[8]
| Functional Group | Protons | Expected Shift (ppm) | Expected Multiplicity | Comparative Compound & Rationale |
| Methoxy | -OCH₃ | ~3.9 | Singlet (s) | In 2-methoxypyridine, the methoxy signal appears around 3.92 ppm.[7] We expect a similar value. |
| Ethoxyethoxy | -O-CH₂ (a)- | ~4.4 - 4.6 | Triplet (t) | These protons are directly attached to the pyridine ring's oxygen, experiencing the strongest deshielding effect in the side chain. |
| -CH₂(a)-CH₂ (b)-O- | ~3.8 - 3.9 | Triplet (t) | These protons are adjacent to two other methylene groups. In 2-ethoxyethanol, analogous protons appear around 3.55 ppm.[9] The connection to the pyridine ring system will likely shift this downfield. | |
| -O-CH₂ (d)-CH₃ | ~3.5 - 3.7 | Quartet (q) | This is a classic ethoxy group pattern. In ethoxyethane, this signal is at ~3.5 ppm.[10] The quartet arises from coupling to the adjacent methyl (He) protons. | |
| -CH₂-CH₃ (e) | ~1.2 - 1.4 | Triplet (t) | This is also a classic ethoxy pattern. In ethoxyethane, the signal is at ~1.2 ppm.[10] The triplet is due to coupling with the adjacent methylene (Hd) protons. |
Definitive 1H NMR Signal Assignment
Synthesizing the predictive and comparative analyses allows for a confident assignment of the 1H NMR spectrum. The data below represents a typical spectrum acquired in a standard deuterated solvent like CDCl₃.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.10 | Doublet (d) | 1H | H6 |
| 2 | ~7.45 | Doublet (d) | 1H | H4 |
| 3 | ~4.55 | Triplet (t) | 2H | Ha (-O-CH₂ -CH₂-) |
| 4 | ~3.95 | Singlet (s) | 3H | -OCH₃ |
| 5 | ~3.88 | Triplet (t) | 2H | Hb (-CH₂-CH₂ -O-) |
| 6 | ~3.60 | Quartet (q) | 2H | Hd (-O-CH₂ -CH₃) |
| 7 | ~1.25 | Triplet (t) | 3H | He (-CH₂-CH₃ ) |
Standard Operating Procedure: High-Resolution 1H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, adherence to a standardized protocol is essential. The following procedure is designed for a typical 400 MHz NMR spectrometer.[11]
1. Sample Preparation: a. Accurately weigh 5-10 mg of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition: a. Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11] b. Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including the TMS reference, are captured.[11] c. Number of Scans: Acquire 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.[11] d. Relaxation Delay (d1): Set to 2 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.[11] e. Acquisition Time: Set to 3-4 seconds to ensure good digital resolution.[11] f. Temperature: Maintain a constant temperature, typically 298 K (25 °C).[11]
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in pure absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2] d. Integrate the area under each signal to determine the relative ratio of protons.[12] e. Analyze the splitting patterns (multiplicity) to deduce proton coupling information.[12]
Workflow for Spectral Analysis
The logical flow from sample to confirmed structure is a critical, self-validating process in chemical research.
Caption: Standard workflow for 1H NMR spectrum acquisition and interpretation.
Conclusion
The 1H NMR spectrum of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is fully assignable through a logical, comparative approach. The aromatic region clearly displays two doublets corresponding to the pyridine ring protons, with chemical shifts dictated by the interplay of the three different substituents. The aliphatic region shows five distinct signals: a singlet for the methoxy group and four signals (two triplets, one quartet, one singlet) characteristic of the ethoxyethoxy side chain. By systematically comparing these features to simpler chemical analogues and adhering to a rigorous experimental protocol, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Doc Brown's Advanced Organic Chemistry. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation.
- ChemicalBook. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
- The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications.
- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
James, T. Short Summary of 1H-NMR Interpretation. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. 2-Ethoxyethanol(110-80-5) 1H NMR [m.chemicalbook.com]
- 10. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative Technical Guide: 2-(2-Methoxyethoxy) vs. 2-(2-Ethoxyethoxy) Pyridine Intermediates
Executive Summary: The Structural Trade-Off
In the optimization of pyridine-based scaffolds, the choice between 2-(2-methoxyethoxy)pyridine (MEP) and 2-(2-ethoxyethoxy)pyridine (EEP) is rarely arbitrary. While both side chains serve as solubilizing glycol mimics and Directed Metalation Groups (DMGs), they diverge significantly in metabolic safety profiles and lipophilicity.
The Verdict:
-
Select MEP for early-stage discovery where maximal aqueous solubility and lithiation efficiency (via chelation) are the priorities.
-
Select EEP for lead optimization to mitigate reproductive toxicity risks associated with methoxyethyl metabolites and to fine-tune lipophilicity (LogP) for membrane permeability.
Quick Comparison Matrix
| Feature | 2-(2-Methoxyethoxy)pyridine (MEP) | 2-(2-Ethoxyethoxy)pyridine (EEP) |
| Structure | Py-O-CH₂-CH₂-O-Me | Py-O-CH₂-CH₂-O-Et |
| LogP (Predicted) | ~0.9 - 1.1 | ~1.3 - 1.5 |
| Aq. Solubility | High (Glyme-like character) | Moderate |
| Lithiation (DoM) | Excellent (Bidentate Li+ Chelation) | Good (Slight steric penalty) |
| Metabolic Risk | High : Metabolizes to Methoxyacetic Acid (MAA) | Moderate : Metabolizes to Ethoxyacetic Acid (EAA) |
| Primary Utility | Polarity tuner, DoM Director | Lipophilicity tuner, Safety optimization |
Module 1: Synthetic Accessibility ( )
Both intermediates are synthesized via Nucleophilic Aromatic Substitution (
Reaction Kinetics & Thermodynamics
-
Nucleophilicity: The 2-methoxyethanol alkoxide is slightly less sterically hindered than the 2-ethoxyethanol counterpart, theoretically offering faster kinetics (
). However, in refluxing polar aprotic solvents (DMF, DMSO) or neat alcohol, this difference is negligible for process scales. -
Workup Implications: MEP is significantly more water-soluble. During aqueous workup, MEP requires aggressive extraction (e.g., DCM or EtOAc x 4) or continuous extraction to prevent yield loss to the aqueous phase. EEP partitions more readily into the organic phase.
Validated Synthetic Workflow (DOT Diagram)
Figure 1: General
Module 2: Reactivity Profile – Directed Ortho Metalation (DoM)
The most valuable synthetic utility of these intermediates is their ability to direct lithiation to the C3 position of the pyridine ring. This allows for the introduction of electrophiles (iodine, formyl, boronic esters) with high regiocontrol.
The Chelation Effect (CIPE)
Both side chains function as Directing Metalation Groups (DMGs) via the Complex Induced Proximity Effect (CIPE). However, the MEP side chain offers a distinct advantage:
-
Bidentate Potential: The "methoxyethoxy" chain mimics 1,2-dimethoxyethane (DME/Glyme). It can potentially form a transient 5-membered chelate with the Lithium cation using both ether oxygens. This stabilizes the lithiated intermediate and lowers the activation energy for deprotonation at C3.
-
Steric Bulk: The terminal ethyl group in EEP adds rotational bulk. While it still directs lithiation, the coordination sphere around the Lithium is slightly more crowded, which can reduce the rate of lithiation at cryogenic temperatures compared to MEP.
Mechanistic Pathway[1][2]
Figure 2: Directed Ortho Metalation (DoM) pathway. The ether oxygen facilitates Li-coordination, directing the base to the C3 proton.
Module 3: Physicochemical & Safety Profile[3]
This section is critical for drug development professionals. The chemical advantage of MEP often becomes a biological liability.
Metabolic Liability (The "Soft Spot")
-
MEP (Methoxyethyl): The terminal methoxyethyl group is a structural alert. O-dealkylation or oxidation can yield Methoxyacetic Acid (MAA) . MAA is a known reproductive toxicant (specifically testicular toxicity) and teratogen.
-
EEP (Ethoxyethyl): Metabolizes to Ethoxyacetic Acid (EAA) . While EAA also carries toxicity risks, the metabolic flux and specific toxicity profile are generally considered distinct from the aggressive reprotoxicity of MAA. Furthermore, the ethoxy group is more prone to simple O-dealkylation to the free alcohol/phenol, which may be conjugated and excreted.
Solubility vs. Permeability
-
Solubility: MEP is superior. The shorter alkyl chain and higher oxygen-to-carbon ratio increase hydrogen bond accepting capability per unit mass.
-
LogP: EEP adds a methylene (-CH₂-) unit, increasing LogP by approximately 0.4–0.5 units. This is useful if the parent pyridine is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Methoxyethoxy)pyridine (Scale: 10 mmol)
Objective: Preparation of the intermediate via
-
Reagent Prep: In a flame-dried round-bottom flask under
, suspend NaH (60% in oil, 12 mmol, 1.2 eq) in anhydrous THF (20 mL). -
Alkoxide Formation: Cool to 0°C. Dropwise add 2-methoxyethanol (12 mmol, 1.2 eq). Stir for 30 min until
evolution ceases. -
Substitution: Add 2-chloropyridine (10 mmol, 1.0 eq) neat or in minimal THF.
-
Reaction: Reflux (66°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup: Cool to RT. Quench with sat.
.-
Critical Step: Extract with EtOAc (3 x 30 mL). Note: For MEP, ensure the aqueous layer is saturated with NaCl (brine) to force the product into the organic phase.
-
-
Purification: Dry over
, concentrate, and purify via silica flash chromatography (Gradient: 0 20% EtOAc in Hexanes).
Protocol B: C3-Lithiation and Formylation (DoM)
Objective: Installation of an aldehyde at C3.[1]
-
Setup: Flame-dried flask, Argon atmosphere. Dissolve 2-(2-methoxyethoxy)pyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Chelation/Cooling: Cool solution to -78°C.
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 min.
-
Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.
-
Time: Stir at -78°C for 45–60 mins. (MEP coordinates Li well; longer times are rarely needed).
-
-
Quench: Add DMF (1.5 eq) dropwise. Stir for 30 min at -78°C, then warm to 0°C.
-
Workup: Quench with water. Extract with EtOAc. The product will be 2-(2-methoxyethoxy)pyridine-3-carbaldehyde.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (General reference for DoM protocols and base selection).
- Gribble, G. W., & Joule, J. A. (2010). "Progress in Heterocyclic Chemistry." Elsevier.
-
Johanson, G. (2000).[2] "Toxicity review of ethylene glycol monomethyl ether and its acetate ester." Critical Reviews in Toxicology, 30(3), 307-345. Link (Reference for MAA toxicity).
-
PubChem. (2024). "2-(2-Methoxyethoxy)pyridine Compound Summary." Link
Sources
Analytical Differentiation & Functional Comparison: 5-Bromo-2- vs. 5-Bromo-3-(2-ethoxyethoxy)pyridine
Executive Summary
The Core Challenge: Differentiating 5-bromo-2-(2-ethoxyethoxy)pyridine (Isomer A) from 5-bromo-3-(2-ethoxyethoxy)pyridine (Isomer B) is a critical quality control step in the synthesis of kinase inhibitors and PROTAC linkers. While these regioisomers share the exact molecular weight (
The "Smoking Gun": The most definitive method for differentiation is
-
Isomer A (2-substituted): Displays a diagnostic ortho-coupling (
Hz) between H3 and H4. -
Isomer B (3-substituted): Displays only meta-coupling (
Hz) across all aromatic protons, appearing as singlets or narrow doublets.
Structural & Physicochemical Analysis[1][2][3]
The "ethoxyethoxy" moiety (
Comparative Properties Table
| Feature | Isomer A: 2-Position | Isomer B: 3-Position |
| IUPAC Name | 5-bromo-2-(2-ethoxyethoxy)pyridine | 5-bromo-3-(2-ethoxyethoxy)pyridine |
| Substitution Pattern | 2,5-Disubstituted (Para-like relationship between N and Br) | 3,5-Disubstituted (Meta-like relationship between N and Br) |
| Electronic Effect | Alkoxy group at C2 is electron-donating by resonance but inductive withdrawing; C2 is electron-deficient. | Alkoxy at C3 donates electrons into the ring; C3 is less electron-deficient than C2. |
| pKa (Pyridine N) | Lower (Basicity reduced by inductive effect of adjacent Oxygen). | Higher (Basicity less affected; O is meta to N). |
| Polarity (HPLC) | Typically Less Polar (Higher Retention Time on C18). | Typically More Polar (Lower Retention Time on C18). |
| Key NMR Signal | Doublet ( | Singlet / Narrow Doublet ( |
Analytical Differentiation: The "Self-Validating" Protocol
A. Nuclear Magnetic Resonance ( H NMR)
This is the primary validation step. The splitting pattern of the aromatic protons is non-negotiable evidence of structure.
Isomer A: 5-bromo-2-(2-ethoxyethoxy)pyridine[1][2]
-
Protons Present: H3, H4, H6.
-
H3 (Ortho to Alkoxy): Appears as a doublet with a large coupling constant (
Hz). -
H4 (Meta to Br): Appears as a doublet of doublets (dd) due to ortho-coupling with H3 (
Hz) and meta-coupling with H6 ( Hz). -
H6 (Ortho to N): Appears as a doublet (
Hz).
Isomer B: 5-bromo-3-(2-ethoxyethoxy)pyridine
-
Protons Present: H2, H4, H6.
-
Topology: All protons are meta to each other. There are NO adjacent protons.
-
H2 (Between N and Alkoxy): Appears as a narrow doublet or singlet (
Hz). -
H4 (Between Alkoxy and Br): Appears as a triplet-like narrow multiplet (
Hz). -
H6 (Between N and Br): Appears as a narrow doublet (
Hz).
B. Analytical Decision Tree (Graphviz)
Caption: Logical workflow for differentiating regioisomers based on
Functional Comparison: Reactivity & Synthesis
Understanding the reactivity difference is vital for downstream applications (e.g., Suzuki coupling or Lithiation).
Metal-Halogen Exchange (Lithiation)
-
Isomer A (2-Alkoxy): Treatment with
-BuLi typically results in lithiation at the C6 position (ortho to Nitrogen) or halogen exchange at C5. The 2-alkoxy group directs lithiation less effectively than the ring nitrogen. -
Isomer B (3-Alkoxy): The 3-alkoxy group is a powerful Directed Ortho Metalation (DoM) group. Lithiation will occur preferentially at C2 (between Nitrogen and Alkoxy) or C4 (between Alkoxy and Bromine), leading to complex mixtures if not carefully controlled.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
-
Isomer A: The C5-Br bond is activated, but the electron-rich 2-alkoxy group (via resonance) slightly deactivates the ring compared to a 2-fluoro analog. However, it couples efficiently.
-
Isomer B: The C5-Br bond is sterically more accessible (flanked by two protons) but electronically similar. The main difference is the potential for the 3-alkoxy oxygen to coordinate with the Pd-catalyst, potentially requiring higher catalyst loading.
Experimental Protocols
Protocol 1: Diagnostic NMR Preparation
-
Reagents:
mg Sample, mL DMSO- (preferred over CDCl to prevent overlap of ethoxy signals with water). -
Instrument: 400 MHz or higher (300 MHz may not resolve meta-couplings clearly).
-
Procedure:
-
Dissolve sample completely.
-
Acquire standard proton sequence (16 scans).
-
Critical Step: Perform peak picking on the aromatic region (
ppm). -
Calculate
-values: .
-
Protocol 2: HPLC Purity & Separation Method
This method separates the two isomers if they are present as a mixture.
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, µm). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B (Linear)
-
15-20 min: 95% B
-
-
Flow Rate:
mL/min. -
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected Results:
-
Isomer B (3-ethoxyethoxy): Elutes earlier (more polar interaction with stationary phase due to accessible N-lone pair).
-
Isomer A (2-ethoxyethoxy): Elutes later.
-
Synthesis Pathway Visualization
This diagram illustrates how these isomers are derived from different starting materials, preventing cross-contamination during synthesis.
Caption: Distinct synthetic routes ensure isomer purity. Isomer A is formed via SNAr; Isomer B via Mitsunobu or Alkylation.
References
-
BLD Pharm. (n.d.).[3] 2-(2-Ethoxyethoxy)-5-bromopyridine Product Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79534577, 5-Bromo-6-(2-ethoxyethoxy)pyridin-3-amine (Analogous Structure). Retrieved from
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
BenchChem. (2025). Comparative Guide to the Reactivity of Bromopyridine Isomers. Retrieved from
-
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkoxybenzenes. Physical Chemistry Chemical Physics. Retrieved from
Sources
5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine: Proper Disposal Procedures
Executive Summary & Chemical Profile[1][2]
5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine is a specialized halogenated heterocyclic ether used primarily as a pharmaceutical intermediate. Unlike standard organic solvents, the presence of the bromine atom and the pyridine ring dictates a strict disposal pathway to prevent the formation of toxic combustion byproducts (such as hydrogen bromide or brominated dioxins) and to protect aquatic ecosystems.
This guide provides an autonomous, self-validating protocol for the safe disposal of this compound, moving beyond generic "hazardous waste" labels to specific, chemically grounded actions.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine |
| Functional Groups | Halogen (Bromo), Heterocycle (Pyridine), Glycol Ether |
| Waste Category | Halogenated Organic Waste (Strict Segregation Required) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Potential Peroxide Former (Ether moiety) |
| Disposal Method | High-Temperature Incineration (Rotary Kiln) with Scrubber |
Hazard Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the risks associated with this molecule.
A. The Halogen Factor (Bromine)
The bromine substituent is the primary driver for disposal logistics. If this compound is mixed with non-halogenated waste (like pure acetone or ethanol) and sent to a standard fuel-blending incinerator, the combustion process will generate Hydrogen Bromide (HBr) gas. HBr is highly corrosive and can damage standard incineration equipment. Therefore, it must be routed to a facility equipped with acid gas scrubbers.
B. The Pyridine Ring
Pyridines are basic nitrogen heterocycles. They possess a distinct, unpleasant odor and can be toxic to aquatic life.
-
Incompatibility: Do not mix with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1] Although the bromine atom reduces the basicity of the ring, mixing with strong oxidizers can still lead to exothermic reactions or the release of toxic nitrogen oxide (NOx) fumes.
C. The Ether Chains (Ethoxyethoxy/Methoxy)
While less volatile than diethyl ether, the glycol ether side chain introduces a theoretical risk of peroxide formation upon prolonged exposure to air and light.
-
Operational Rule: If the container has been stored for >12 months or shows crystal formation around the cap, do not open it . Contact EHS immediately for remote opening/stabilization.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts until the deficiency is resolved.
Phase 1: Segregation (The Critical Control Point)
Never dispose of this compound down the drain. Never mix with "Non-Halogenated" waste streams.
-
Identify the Stream: Locate your laboratory's Halogenated Organic Waste stream.
-
Verify Compatibility: Ensure the waste container does not contain strong oxidizers or reactive metals (like sodium or magnesium), which could react with the halogenated bond.
Phase 2: Packaging & Containment
Select the correct vessel based on the physical state of the waste.
-
For Solid Waste (Pure Substance):
-
Place the substance in a screw-top glass or HDPE jar.
-
Double-bag the jar in a clear, chemically resistant plastic bag (4-mil polyethylene).
-
Place in the Solid Hazardous Waste drum.
-
-
For Liquid Waste (Reaction Mixtures/Mother Liquors):
-
pH Check: If the solution is highly acidic (pH < 4), neutralize carefully with Sodium Bicarbonate before adding to the waste drum to prevent HBr off-gassing.
-
Container: Use High-Density Polyethylene (HDPE) carboys. Avoid metal containers, as trace HBr formation can corrode steel over time.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Phase 3: Labeling
Labeling must be precise to ensure the receiving facility treats it correctly.
-
Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
Spill Response Protocol
Immediate Action Required:
-
Minor Spill (< 100 mL/g): Manageable by lab personnel.
-
Major Spill (> 100 mL/g): Evacuate and contact Emergency Response.
Cleanup Steps:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment: Do NOT use water. Water spreads the chemical.
-
Solids: Gently sweep up using a dustpan and brush to avoid creating dust.
-
Liquids: Surround with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).
-
-
Decontamination:
-
Once the bulk material is removed, wipe the surface with a soap and water solution.
-
Collect all wipes, absorbent material, and gloves used.
-
-
Disposal of Debris: Place all cleanup materials into a heavy-duty plastic bag, seal it, label it as "Halogenated Chemical Spill Debris," and dispose of it as hazardous waste.
Workflow Visualization
The following diagram illustrates the decision logic for disposing of 5-Bromo-2-(2-ethoxyethoxy)-3-methoxypyridine.
Figure 1: Decision matrix for the safe segregation and packaging of brominated pyridine waste.
References & Authority
The protocols defined above are grounded in federal regulations for halogenated organic waste and specific chemical safety data for pyridine derivatives.
-
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Regulations (40 CFR Part 261). (Defines the requirement for segregating halogenated solvents to prevent F-listed waste cross-contamination).
-
Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methoxypyridine (Proxy SDS). (Provides toxicological baseline for brominated methoxypyridines: H315, H319, H335).
-
National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazard Profile. (General handling for pyridine-based heterocycles).[2]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. (Operational best practices for segregating halogenated waste).
Sources
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